N-heptyl-2-phenoxyacetamide
Description
Significance of the Phenoxyacetamide Scaffold in Synthetic Organic Chemistry
The phenoxyacetamide scaffold is a privileged structural motif in medicinal chemistry, recognized for its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. mdpi.comacs.org This core structure, characterized by a phenyl ring linked to an acetamide (B32628) group through an ether bond, serves as a versatile template for the development of novel therapeutic agents. mdpi.comacs.org The ease of its synthesis, typically involving the reaction of a substituted phenol (B47542) with a haloacetamide, allows for the systematic modification of both the aromatic ring and the amide substituent, enabling extensive structure-activity relationship (SAR) studies. nih.govmdpi.com
The inherent chemical properties of the phenoxyacetamide scaffold contribute to its biological promiscuity. The ether oxygen can act as a hydrogen bond acceptor, while the amide group can participate in hydrogen bonding as both a donor and an acceptor. Furthermore, the phenyl ring can engage in π-π stacking and hydrophobic interactions with biological targets. These features underpin the ability of phenoxyacetamide derivatives to interact with a wide array of enzymes and receptors.
The versatility of the phenoxyacetamide scaffold is demonstrated by the broad spectrum of biological activities attributed to its derivatives, including:
Anticancer activity: Certain phenoxyacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com
Anti-inflammatory and Analgesic activity: A significant number of compounds based on this scaffold have been reported to possess anti-inflammatory and pain-relieving properties. nih.govresearchgate.netresearchgate.net
Anticonvulsant activity: The phenoxyacetamide core is a key feature in the design of novel anticonvulsant agents. nih.govnih.gov
Antimicrobial and Antiviral activity: Research has also highlighted the potential of these compounds in combating bacterial, fungal, and viral infections. nih.gov
The adaptability of the phenoxyacetamide scaffold continues to make it an attractive starting point for the design and synthesis of new molecules with tailored biological functions.
Historical Context of N-Heptyl-2-phenoxyacetamide and Related Compounds
The exploration of phenoxyacetamide derivatives has a rich history rooted in the quest for new therapeutic agents. Early research into this class of compounds was often driven by the desire to discover novel drugs with improved efficacy and reduced side effects for a variety of conditions.
A common synthetic route for preparing phenoxyacetamide derivatives involves a two-step process. First, an appropriate amine is synthesized, for instance, through the Leuckart reaction, which facilitates the reductive amination of aldehydes and ketones. nih.gov This is followed by chloroacetylation of the amine using chloroacetyl chloride. The resulting N-substituted-2-chloroacetamide is then reacted with a substituted phenol in the presence of a base to yield the final phenoxyacetamide derivative. nih.gov
For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized using this general methodology to explore their anticancer, anti-inflammatory, and analgesic activities. nih.gov This historical approach of synthesizing libraries of related compounds has been instrumental in elucidating the structure-activity relationships within the phenoxyacetamide class.
While specific historical research focusing solely on this compound is not extensively documented, the synthesis of related N-alkyl-2-phenoxyacetamide derivatives has been reported in various contexts. For instance, in the development of new cholinesterase and cannabinoid system modulators, a compound featuring an N-heptyl-2-iodoacetamide intermediate was synthesized, highlighting the inclusion of the heptyl chain in the design of biologically active molecules. mdpi.com This demonstrates that the N-heptyl substituent has been considered in the broader exploration of phenoxyacetamide analogs for therapeutic purposes.
Scope and Research Imperatives for this compound and its Analogs
The current research landscape for this compound and its analogs is primarily driven by the need for novel therapeutic agents with specific and potent biological activities. The lipophilic nature of the N-heptyl chain is a key feature that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, such as its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
The primary areas of research interest for this compound and its analogs include:
Anticonvulsant Activity: The structural similarities of phenoxyacetamides to known anticonvulsant drugs make this a promising area of investigation. Screening of novel N-substituted phenylacetamides has revealed potent anticonvulsant effects in preclinical models. nih.gov The N-heptyl group could enhance the anticonvulsant profile by modulating the compound's distribution and target engagement.
Anti-inflammatory and Analgesic Effects: Given the established anti-inflammatory and analgesic properties of many phenoxyacetamide derivatives, this compound is a candidate for evaluation in models of inflammation and pain. nih.govresearchgate.netresearchgate.net
Anticancer Properties: The potential for this compound to exhibit cytotoxic activity against cancer cells is another important research avenue, building on the anticancer effects observed with other analogs. nih.govmdpi.com
The imperative for future research lies in the systematic synthesis and biological evaluation of this compound and a focused library of its analogs. This would involve detailed characterization of their physicochemical properties and comprehensive screening across a panel of biological assays to identify lead compounds for further development.
| Property | Value | Reference |
| Molecular Formula | C15H23NO2 | sigmaaldrich.com |
| Molecular Weight | 249.35 g/mol | sigmaaldrich.com |
| CAS Number | 294655-85-9 | sigmaaldrich.com |
Interactive Data Table: Biological Activities of Selected Phenoxyacetamide Analogs
| Compound Name | Biological Activity | Key Findings | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Anticancer, Anti-inflammatory, Analgesic | Exhibited notable activity in all three assays. | nih.gov |
| 2-(4-Bromophenoxy)-N-(1-(p-tolyl)ethyl)acetamide | Anticancer, Anti-inflammatory | Halogen substitution on the phenoxy ring was favorable for activity. | nih.gov |
| N-Heptyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide | Cholinesterase Inhibition | Showed a significant decrease in inhibitory potency towards human butyrylcholinesterase (hBuChE). | mdpi.com |
| N-Cyclopentyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide | Cholinesterase Inhibition | Exhibited interesting inhibitory activity against human acetylcholinesterase (hAChE). | mdpi.com |
| N-substituted 2-anilinophenylacetamides | Anticonvulsant | Found to be potent in the maximal electroshock (MES) seizure test. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35g/mol |
IUPAC Name |
N-heptyl-2-phenoxyacetamide |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-9-12-16-15(17)13-18-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,16,17) |
InChI Key |
JUWWOPZBDQUPAU-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC(=O)COC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCNC(=O)COC1=CC=CC=C1 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for N Heptyl 2 Phenoxyacetamide and Its Derivatives
Classical Synthetic Approaches to the Phenoxyacetamide Core
Traditional methods for constructing phenoxyacetamides rely on robust and well-established reactions that are fundamental to organic synthesis. These approaches typically involve the sequential formation of the ether and amide functionalities.
The formation of the amide bond is a cornerstone of organic chemistry and is central to the synthesis of N-heptyl-2-phenoxyacetamide. libretexts.org The most common classical method involves the acylation of an amine. libretexts.orgwikipedia.org For the target molecule, this translates to the reaction of heptylamine (B89852) with an activated derivative of phenoxyacetic acid.
A frequently used strategy is the Schotten-Baumann reaction, which employs a highly reactive acyl halide, such as phenoxyacetyl chloride, and an amine in the presence of a base. wikipedia.org An alternative, widely practiced approach involves the use of coupling agents to facilitate the condensation of a carboxylic acid (phenoxyacetic acid) and an amine (heptylamine). libretexts.org These reagents activate the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine. While effective, these methods often require stoichiometric quantities of activating agents, which can generate significant chemical waste. ucl.ac.uk
Table 2:| Reagent Class | Specific Examples | Reference |
|---|---|---|
| Acyl Halides | Thionyl chloride (SOCl₂), Oxalyl chloride | ucl.ac.uk |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ucl.ac.uk |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | wikipedia.org |
| Uronium/Guanidinium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | wikipedia.orgucl.ac.uk |
| Other | 1,1'-Carbonyldiimidazole (CDI), n-Propylphosphonic acid anhydride (B1165640) (T3P) | ucl.ac.uk |
The introduction of the phenoxy group is classically achieved via the Williamson ether synthesis. wikipedia.org This reaction is a nucleophilic substitution (SN2) involving an alkoxide and an organohalide. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, the most common pathway involves the reaction of a phenoxide ion with an N-alkylated 2-haloacetamide, such as N-heptyl-2-chloroacetamide. libretexts.org
The phenoxide is typically generated in situ by treating phenol (B47542) with a base. jk-sci.com The reaction is often performed in a polar aprotic solvent to facilitate the SN2 mechanism and minimize potential side reactions like elimination. jk-sci.comnumberanalytics.com Studies on related phenoxyacetamide derivatives have successfully employed systems like potassium carbonate as the base in refluxing acetone (B3395972), sometimes with a catalytic amount of potassium iodide to enhance the reaction rate. researchgate.netnih.gov
The selection of starting materials is dictated by the chosen synthetic route. Two logical pathways emerge from classical disconnections:
Etherification followed by Amidation : This route begins with the synthesis of phenoxyacetic acid or its ester. Phenol is reacted with an α-haloacetate, such as ethyl chloroacetate, under basic conditions to form ethyl phenoxyacetate. niscpr.res.ingoogle.com This intermediate ester can then be reacted directly with heptylamine, often at elevated temperatures, to form the final amide product. A patent for the synthesis of a related compound, N,N-dimethyl-2-phenoxyacetamide, reported a 96.9% yield from the reaction of ethyl-2-phenoxyacetate with a carbamic-acid salt. google.com Alternatively, the ester can be hydrolyzed to phenoxyacetic acid, which is then coupled with heptylamine using the acylation methods described previously. wikipedia.org
Amidation followed by Etherification : This pathway commences with the formation of the N-heptyl amide of a haloacetic acid. Heptylamine is acylated with chloroacetyl chloride, typically under Schotten-Baumann conditions, to yield N-heptyl-2-chloroacetamide. nih.gov This intermediate is subsequently treated with phenol in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., acetone, DMF) to form this compound via Williamson ether synthesis. researchgate.netnih.gov
Modern Synthetic Strategies and Green Chemistry Principles
Catalytic approaches offer significant advantages over classical stoichiometric methods by reducing waste and enabling reactions under milder conditions.
Catalytic Amide Bond Formation : Direct amidation of carboxylic acids and amines is an attractive green alternative. Boronic acids have emerged as effective organocatalysts for this transformation, typically proceeding through a mechanism that involves the removal of water. ucl.ac.uksigmaaldrich.com Other innovative methods include catalysis by reusable Brønsted acidic ionic liquids, which can facilitate the reaction between stoichiometric amounts of carboxylic acid and amine with high efficiency and low environmental impact. acs.org Biocatalytic methods using enzymes are also gaining traction as a highly sustainable strategy for amide synthesis. rsc.orgunimi.it
Catalytic C-H Functionalization : For the synthesis of derivatives, modern methods can directly functionalize the stable C-H bonds of the phenoxyacetamide core. Transition metal catalysis, particularly with rhodium(III), has been extensively used for the regioselective C-H activation of the phenyl ring in N-phenoxyacetamides. ccspublishing.org.cn This allows for the introduction of various functional groups, such as alkenyl and acyl groups, onto the aromatic ring, bypassing the need for pre-functionalized substrates. researchgate.net Palladium-catalyzed reactions have also been developed for the C-H acylation of anilides and related compounds. nih.gov
Table 3:| Reaction Type | Catalyst System | Transformation | Reference |
|---|---|---|---|
| Direct Amidation | Boronic Acids | R-COOH + R'-NH₂ → R-C(O)NH-R' | ucl.ac.uksigmaaldrich.com |
| Direct Amidation | Brønsted Acidic Ionic Liquid | Direct condensation of carboxylic acid and amine | acs.org |
| C-H Alkenylation | Rh(III) complexes (e.g., [Cp*Rh(MeCN)₃][SbF₆]₂) | Ortho-alkenylation of the phenoxy ring | |
| C-H Acylation | Rh(III) complexes | Ortho-acylation of the phenoxy ring | ccspublishing.org.cn |
| Allylic Etherification | Palladium complexes (e.g., PdCl₂(dppf)) | Reaction of phenols with allylic carbonates | frontiersin.org |
The principles of green chemistry guide many optimization efforts, with a strong emphasis on reducing the Process Mass Intensity (PMI)—the ratio of the total mass of materials used to the mass of the final product. acs.org A key area of improvement is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and chlorinated solvents with greener alternatives. nsf.gov Water and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used for amide bond formation. nsf.gov
In catalytic reactions, optimization involves screening catalyst loading, additives, temperature, and substrate ratios. For instance, in a Ru-catalyzed C-H activation, it was found that using a Deep Eutectic Solvent (DES) enhanced sustainability, while careful temperature control was necessary to prevent side reactions. For the Williamson ether synthesis, the use of phase-transfer catalysis is a common industrial strategy to improve reaction rates and efficiency, especially for large-scale production. byjus.com
Table 4:| Reaction | Parameter Optimized | Condition | Outcome | Reference |
|---|---|---|---|---|
| Direct Amidation | Catalyst/Solvent | Brønsted Acidic Ionic Liquid (BAIL) | High efficiency, low PMI (<3), catalyst reusability | acs.org |
| Amide Formation | Solvent | Water with surfactant (e.g., TPGS-750-M) | Avoids hazardous organic solvents, enhances reaction rates | nsf.gov |
| Williamson Ether Synthesis | Base/Solvent | K₂CO₃ in dry acetone | Effective for phenoxyacetamide synthesis | nih.gov |
| Rh-catalyzed C-H Cyclization | Temperature/Additive | 40 °C with NaOAc additive | Achieves high enantioselectivity and yield in derivative synthesis | researchgate.net |
Table of Mentioned Compounds
Functionalization and Derivatization Techniques for this compound Analogs
The functionalization of the this compound scaffold is a key area of research, enabling the synthesis of a wide array of derivatives. These modifications can be broadly categorized into the introduction of diverse chemical groups, alterations to the N-alkyl chain, and the strategic use of selective reactions to control the placement of new functional groups.
Introduction of Aromatic and Heterocyclic Substituents
The introduction of aromatic and heterocyclic moieties to the this compound structure is a primary strategy for generating analogs with varied electronic and steric profiles. These substituents can be incorporated onto the phenoxy ring or as part of the N-alkyl group.
A common synthetic route involves the condensation reaction between a substituted phenoxyacetic acid and an amine. innovareacademics.ingoogle.com By varying the substitution pattern on the starting phenol, a library of derivatives with different aromatic groups on the phenoxy portion can be created. For instance, phenoxyacetic acids bearing halogen or nitro groups have been used to synthesize corresponding substituted phenoxyacetamide derivatives. google.com
Alternatively, the N-alkyl portion can be the site of aromatic or heterocyclic introduction. This is typically achieved by reacting 2-phenoxyacetyl chloride with a pre-synthesized amine that already contains the desired aromatic or heterocyclic ring. For example, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives are synthesized via amide condensation between the corresponding aminobenzothiazole and phenoxyacetic acid. innovareacademics.in This approach allows for the incorporation of complex heterocyclic systems, which are prevalent in medicinally important compounds. researchgate.net The addition of aromatic ring-containing substituents has been shown to influence the biological activity of related molecules. researchgate.net
The following table summarizes examples of phenoxyacetamide derivatives where various aromatic and heterocyclic substituents have been introduced.
| Parent Scaffold | Substituent Introduced | Resulting Derivative Class | Synthetic Approach |
| Phenoxyacetamide | Substituted Phenyl (e.g., -Cl, -NO2) | Substituted N-phenylethyl-2-phenoxyacetamides | Condensation of substituted phenol with N-(1-phenylethyl)-2-chloroacetamide google.com |
| Phenoxyacetamide | Benzothiazole | N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamides | Amide condensation of aminobenzothiazole with phenoxyacetic acid innovareacademics.in |
| Phenoxyacetamide | Pyridazine (B1198779) | Phenoxyacetamide derivatives with a pyridazine ring | Synthesis involving a pyridazine-containing phenol innovareacademics.in |
| Phenoxyacetamide | Thiophene | N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide | Condensation reaction with 2-amino-3-cyanothiophene researchgate.net |
Modifications of the Alkyl Chain in this compound
Altering the N-heptyl chain is another critical derivatization strategy. The length, branching, and composition of this alkyl group can significantly influence the molecule's physicochemical properties. Research on related compounds has shown that the optimal size of N-alkyl chains is important for biological receptor affinity, with derivatives bearing groups like cyclohexyl or methyl-pentyl demonstrating high activity in certain assays. innovareacademics.in
A foundational method for introducing variation in the N-alkyl chain is the Leuckart reaction. nih.govwikipedia.orgmdpi.com This reductive amination process converts ketones and aldehydes into primary amines using reagents like ammonium (B1175870) formate (B1220265) or formamide (B127407). wikipedia.orglibretexts.org To synthesize this compound, the precursor heptylamine can be produced from a corresponding seven-carbon ketone or aldehyde via the Leuckart reaction. By starting with different ketones or aldehydes, a diverse range of primary amines with varying alkyl chain lengths (e.g., hexyl, octyl) or branching patterns can be generated. mdpi.comlibretexts.org
The general synthetic sequence is a two-step process:
Amine Synthesis via Leuckart Reaction : A selected ketone or aldehyde is reacted with formamide or ammonium formate at elevated temperatures to produce the corresponding primary amine. wikipedia.org
Amide Formation : The resulting amine is then acylated using 2-phenoxyacetyl chloride or a related activated derivative to yield the final N-alkyl-2-phenoxyacetamide analog. ijpsr.info
This modular approach allows for the systematic modification of the N-alkyl moiety to explore structure-activity relationships. Studies on other classes of molecules, such as dihydropyridines, have similarly found that the length of an n-alkyl chain can be closely linked to biological effects. nih.gov
Chemo- and Regioselective Functionalization Strategies
Advanced synthetic methodologies enable the precise functionalization of the this compound scaffold with high chemo- and regioselectivity. These strategies are vital for modifying specific positions on the molecule without affecting other reactive sites.
A prominent strategy is the transition metal-catalyzed C-H bond functionalization, where the inherent acetamide (B32628) group acts as a directing group to guide the reaction to a specific location. Rhodium(III)-catalyzed reactions, for example, have been effectively used for the regioselective functionalization of the ortho C-H bonds of the phenoxy ring. acs.orgresearchgate.net This approach allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at a predictable site.
Key regioselective transformations include:
Ortho-Alkylation and Amidation : In a redox-neutral process, N-phenoxyacetamides can react with diazo compounds in the presence of a Rh(III) catalyst to achieve unsymmetrical alkylation and amidation at both ortho positions of the phenoxy ring. researchgate.net
Ortho-Olefination and Carboamination : Rhodium catalysis can also facilitate the C-H olefination, installing a maleimide (B117702) group at the ortho-position of the phenoxyacetamide. wikipedia.org
Synthesis of Chalcones : The rhodium-catalyzed coupling of N-phenoxyacetamides with nonterminal propargyl alcohols yields β-alkyl 2-hydroxychalcones with excellent regioselectivity. acs.org
The choice of metal catalyst can also influence the reaction's outcome, a principle of chemoselectivity. For instance, while rhodium catalysts are effective for certain C-H activations, copper-catalyzed coupling reactions of N-phenoxyacetamides with 2H-azirines have been developed to synthesize α-amino oxime ethers through a process involving N–O and C–N bond cleavage and restructuring. acs.org The ability to direct reactions to a specific site or functional group is crucial for building molecular complexity and synthesizing targeted analogs.
The following table highlights key regioselective functionalization strategies for the phenoxyacetamide core.
| Reaction Type | Catalyst/Reagent | Functionalized Position | Key Feature | Reference |
| C-H Alkylation/Amidation | Rh(III) / Diazo compounds | ortho-C-H (phenoxy ring) | Unsymmetrical difunctionalization of two ortho C-H bonds. | researchgate.net |
| C-H Olefination | Rh(III) / Maleimide | ortho-C-H (phenoxy ring) | The acetamide acts as a traceless directing group. | wikipedia.org |
| Coupling with Propargyl Alcohols | Rh(III) / Propargyl alcohols | ortho-C-H (phenoxy ring) | Forms β-alkyl 2-hydroxychalcones stereoselectively. | acs.org |
| Coupling with 2H-Azirines | Copper / 2H-Azirines | N-O bond | Forms α-amino oxime ethers via N-O bond cleavage. | acs.org |
Structural Elucidation and Advanced Characterization of N Heptyl 2 Phenoxyacetamide
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide the primary evidence for the molecular structure of N-heptyl-2-phenoxyacetamide, confirming the presence of key functional groups and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The expected chemical shifts for this compound are predicted based on established values for phenoxyacetic acid derivatives and n-alkyl chains. nih.gov
¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenoxy group are expected to appear in the downfield region (δ 6.9-7.4 ppm). The protons of the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) would likely resonate around δ 4.5 ppm. The amide proton (-NH-) should produce a signal, potentially a triplet, whose chemical shift is sensitive to solvent and concentration but is typically found between δ 7.5 and 8.5 ppm. The heptyl chain protons would appear in the upfield region, with the methylene group attached to the nitrogen (-NH-CH₂-) resonating around δ 3.2-3.4 ppm. The subsequent methylene groups would produce a complex multiplet around δ 1.2-1.6 ppm, and the terminal methyl group (-CH₃) would appear as a triplet near δ 0.9 ppm.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is the most deshielded, expected around δ 168-170 ppm. The aromatic carbons of the phenoxy ring would appear between δ 114 and 158 ppm. The carbon of the O-CH₂ group is anticipated around δ 67-69 ppm. The carbons of the heptyl chain would be found in the upfield region, from approximately δ 14 ppm for the terminal methyl carbon to around δ 40 ppm for the carbon bonded to the amide nitrogen. nih.gov
| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C-NMR Shift (ppm) |
|---|---|---|---|
| Aromatic C-H (ortho, para) | ~6.9-7.0 | m | ~114-122 |
| Aromatic C-H (meta) | ~7.2-7.4 | m | ~129.5 |
| Aromatic C-O | - | - | ~157-158 |
| -O-CH₂- | ~4.5 | s | ~67-69 |
| -C=O | - | - | ~168-170 |
| -NH- | ~7.5-8.5 | t | - |
| -NH-CH₂- | ~3.2-3.4 | q | ~40 |
| -(CH₂)₅- | ~1.2-1.6 | m | ~22-32 |
| -CH₃ | ~0.9 | t | ~14 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions from the amide and ether linkages. Data from related phenoxyacetamide derivatives show characteristic absorption bands for the N-H group (stretching around 3200-3300 cm⁻¹), the amide C=O group (Amide I band, strong absorption at ~1650-1670 cm⁻¹), and the N-H bend (Amide II band, ~1550 cm⁻¹). nih.gov The asymmetric C-O-C stretching of the phenoxy ether group would be visible around 1230-1250 cm⁻¹, while the symmetric stretch would appear near 1040-1080 cm⁻¹. nih.govnist.gov Aliphatic C-H stretching from the heptyl group would be observed just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | ~3200-3300 |
| C-H (Aromatic) | Stretching | ~3030-3070 |
| C-H (Aliphatic) | Stretching | ~2850-2960 |
| C=O (Amide I) | Stretching | ~1650-1670 |
| N-H (Amide II) | Bending | ~1550 |
| C-O-C (Ether) | Asymmetric Stretching | ~1230-1250 |
| C-O-C (Ether) | Symmetric Stretching | ~1040-1080 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule. For this compound (C₁₅H₂₃NO₂), the molecular weight is 249.36 g/mol . sigmaaldrich.com The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 249.
The fragmentation pattern would likely involve characteristic cleavages. A primary fragmentation pathway would be the cleavage of the amide bond, which could lead to fragments corresponding to the phenoxyacetyl group (C₈H₇O₂⁺, m/z = 135) and the heptylamino group. Another significant fragmentation would be the alpha-cleavage adjacent to the nitrogen atom. A McLafferty rearrangement could also occur, leading to a characteristic neutral loss. Analysis of the mass spectrum of the parent compound, phenoxyacetamide, shows major fragments at m/z 151 (M⁺), 107 (loss of -CONH₂), and 77 (phenyl group). nist.govnih.gov
| m/z Value | Predicted Identity |
|---|---|
| 249 | [M]⁺ (Molecular Ion) |
| 152 | [C₈H₈O₃]⁺ (from McLafferty rearrangement) |
| 135 | [C₆H₅OCH₂CO]⁺ |
| 107 | [C₆H₅O-CH₂]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol) |
| 77 | [C₆H₅]⁺ (Phenyl) |
X-ray Crystallography for Three-Dimensional Structure Determination
Crystal Growth and Quality Assessment
To perform X-ray crystallography, the first critical step is to grow high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Common solvents for a molecule of this polarity might include ethanol, ethyl acetate, or acetone (B3395972)/hexane mixtures. The quality of the resulting crystals is assessed visually for clarity and well-defined facets, and then by using a preliminary X-ray diffraction experiment to check for sharpness of diffraction spots.
Unit Cell Parameters and Space Group Determination
Once a suitable crystal is mounted on a goniometer in an X-ray diffractometer, it is irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to determine the unit cell parameters (the dimensions a, b, c, and angles α, β, γ of the smallest repeating unit in the crystal lattice) and the space group, which describes the symmetry elements within the crystal. For similar organic molecules, common crystal systems include monoclinic or orthorhombic. nist.gov This information is fundamental for the final step of solving and refining the complete crystal structure.
Intermolecular Interactions and Crystal Packing Analysis
The solid-state architecture of this compound is primarily governed by a combination of non-covalent interactions, which dictate the packing of molecules within the crystal lattice. The key interactions expected are hydrogen bonding and π-π stacking, stemming from the distinct functional groups within the molecule: the amide linkage, the aromatic phenoxy group, and the aliphatic heptyl chain.
π-π Stacking: The presence of the phenyl ring in the phenoxy moiety introduces the possibility of π-π stacking interactions. nih.gov These interactions occur between the electron-rich π-systems of aromatic rings in neighboring molecules. While sometimes visualized as a direct face-to-face "sandwich" arrangement, they more commonly adopt an offset or "slip-stacked" geometry to minimize electrostatic repulsion and maximize attractive dispersion forces. wikipedia.orgrsc.org In the crystal structure of this compound, these interactions would likely occur between the phenyl rings of adjacent molecules, contributing to the cohesion of the crystal lattice along a different vector than the hydrogen-bonded chains. The interplay between strong, directional hydrogen bonds and weaker, more diffuse π-π stacking interactions is a determining factor in the final three-dimensional molecular arrangement. nih.govnih.gov
The long, flexible heptyl chain primarily engages in weaker van der Waals interactions. Its conformation (e.g., extended or folded) will influence how efficiently the molecules can pack, filling the space between the more strongly interacting phenoxyacetamide cores.
Advanced Analytical Techniques in Structural Research
The definitive elucidation of the molecular and crystal structure of this compound relies on a suite of advanced analytical techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most pivotal.
Single-Crystal X-ray Diffraction (SCXRD): X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By irradiating a single crystal of this compound with X-rays, a unique diffraction pattern is generated. libretexts.org Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov
Interactive Table 1: Representative Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₅H₂₃NO₂ |
| Formula Weight | 249.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 17.0 |
| β (°) | 95.0 |
| Volume (ų) | 1510 |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density (g/cm³) | 1.095 |
| R-factor (%) | < 5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides invaluable information about the molecular structure in solution. Both ¹H and ¹³C NMR spectra would be essential for confirming the connectivity and chemical environment of the atoms in this compound.
¹H NMR: This spectrum would show distinct signals for the protons in the heptyl chain, the methylene protons adjacent to the nitrogen and the ether oxygen, the amide proton (N-H), and the aromatic protons of the phenyl ring. The chemical shift of the amide proton can be sensitive to solvent and concentration, indicating its involvement in hydrogen bonding. libretexts.org
¹³C NMR: This spectrum would reveal a unique signal for each carbon atom in a distinct chemical environment. chemicalbook.com Characteristic shifts would confirm the presence of the carbonyl carbon of the amide, the carbons of the phenyl ring (with those attached to oxygen appearing at a lower field), and the series of aliphatic carbons in the heptyl group. spectrabase.comrsc.org
The data gathered from these techniques provide complementary information: NMR confirms the covalent structure of an individual molecule, while X-ray crystallography reveals how these molecules are arranged with respect to one another in the solid state.
Interactive Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Description |
| Phenyl Ring | ¹H | 6.90 - 7.40 | Aromatic Protons |
| Amide | ¹H | ~6.5 (broad) | -NH- Proton |
| Methylene (ether) | ¹H | ~4.5 | -O-CH₂-C=O |
| Methylene (amide) | ¹H | ~3.3 | -NH-CH₂- |
| Heptyl Chain | ¹H | 0.85 - 1.60 | -(CH₂)₅-CH₃ |
| Carbonyl | ¹³C | ~168 | Amide C=O |
| Phenyl (C-O) | ¹³C | ~158 | Aromatic Carbon attached to Ether Oxygen |
| Phenyl | ¹³C | 115 - 130 | Other Aromatic Carbons |
| Methylene (ether) | ¹³C | ~68 | -O-CH₂-C=O |
| Methylene (amide) | ¹³C | ~40 | -NH-CH₂- |
| Heptyl Chain | ¹³C | 14 - 32 | Aliphatic Carbons |
Molecular Level Mechanistic Investigations of N Heptyl 2 Phenoxyacetamide Analogs
The therapeutic potential of a compound is fundamentally linked to its interactions with biological macromolecules. For N-heptyl-2-phenoxyacetamide and its structural analogs, a growing body of research has begun to elucidate their mechanisms of action at the molecular level, primarily focusing on their ability to inhibit various key enzymes involved in human and microbial pathophysiology. These investigations reveal a scaffold capable of diverse enzymatic inhibition, from the cholinesterases implicated in neurodegeneration to the metabolic enzymes crucial for bacterial survival.
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. lookchem.comresearchgate.net The phenoxyacetamide scaffold has been explored for its potential in this area.
Research into new coumarin (B35378) derivatives incorporating a phenoxyacetamide moiety has provided insights into cholinesterase inhibition. mdpi.com A study synthesized a series of compounds, including N-heptyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide (Compound 5 in the study). mdpi.com When evaluated against human AChE (hAChE) and BuChE (hBuChE), this compound, which features the N-heptyl group, showed a significant drop in inhibitory power against hBuChE compared to its parent compound. mdpi.com However, related analogs with cyclopentyl and cyclohexyl groups in place of the heptyl chain retained micromolar-range IC₅₀ values against hBuChE, and the cyclopentyl analog showed notable inhibitory activity against hAChE. mdpi.com This suggests that the nature of the N-alkyl substituent is a critical determinant of both the potency and selectivity of cholinesterase inhibition within this class of phenoxyacetamide derivatives. mdpi.com
| Compound Name/Description | Target Enzyme | Inhibitory Potency (IC₅₀) | Source |
|---|---|---|---|
| N-cyclopentyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide | hAChE | 14.8 µM | mdpi.com |
| N-cyclopentyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide | hBuChE | 3.06 µM | mdpi.com |
| N-cyclohexyl-2-(3-((methyl(3-((2-oxo-2H-chromen-7-yl)oxy)propyl)amino)methyl)phenoxy)acetamide | hBuChE | 7.4 µM | mdpi.com |
Fatty Acid Amide Hydrolase (FAAH) Modulation
Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the breakdown of endocannabinoids like anandamide (B1667382). nih.govnih.gov Its inhibition is a therapeutic strategy for pain and inflammation by raising endogenous anandamide levels. delveinsight.commdpi.com The phenoxyacetamide scaffold has emerged as a promising framework for developing novel FAAH inhibitors.
A study identified N-aryl 2-aryloxyacetamides as a new class of FAAH inhibitors. nih.gov Several analogs were synthesized and evaluated for their ability to inhibit rat and human FAAH. nih.gov For instance, 2-([1,1′-Biphenyl]-4-yloxy)-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide showed potent inhibition of rat FAAH with an IC₅₀ value of 29 nM. nih.gov Another derivative, 2-(4-Cyclohexylphenoxy)-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, also displayed significant inhibitory activity against rat FAAH with an IC₅₀ of 43 nM. nih.gov These findings highlight the potential of the aryloxyacetamide core structure to effectively interact with the FAAH active site. nih.gov
Conversely, when coumarin-phenoxyacetamide hybrids were tested for FAAH inhibition, including an N-heptyl derivative, they were found to be inactive against both FAAH and another endocannabinoid-degrading enzyme, monoacylglycerol lipase (B570770) (MAGL). mdpi.com This indicates that the structural requirements for FAAH inhibition within the broader phenoxyacetamide class are quite specific and that not all substitutions lead to active compounds. mdpi.com
| Compound Name/Description | Target Enzyme | Inhibitory Potency (IC₅₀) | Source |
|---|---|---|---|
| 2-([1,1′-Biphenyl]-4-yloxy)-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | Rat FAAH | 29 nM | nih.govdiva-portal.org |
| 2-(4-Cyclohexylphenoxy)-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | Rat FAAH | 43 nM | nih.gov |
| 2-Phenoxy-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | Rat FAAH | 170 nM | nih.gov |
| 2-([1,1′-Biphenyl]-4-yloxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide | Rat FAAH | 210 nM | nih.gov |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Inhibition
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. researchgate.netnih.govnih.gov Dual inhibition of COX and LOX is considered a promising strategy for developing anti-inflammatory agents with improved safety profiles. nih.gov
Research has been conducted to synthesize and evaluate 2-(substituted phenoxy)acetamide derivatives for their potential as dual COX/LOX inhibitors and anticancer agents. researchgate.netnih.gov One study developed a series of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives. nih.gov Among these, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) exhibited notable anti-inflammatory activity. nih.gov The study suggested that the presence of halogen substituents on the aromatic ring of the phenoxyacetamide derivatives was favorable for both anti-inflammatory and anticancer activities. researchgate.netnih.gov While specific IC₅₀ values for COX and LOX inhibition were not detailed for all compounds, the work establishes the phenoxyacetamide scaffold as a viable starting point for designing dual-pathway inhibitors. researchgate.netnih.gov Other reports also note that phenoxyacetamide-containing analogs can exhibit moderate inhibition of lipoxygenases. vulcanchem.com
| Compound Name/Description | Activity Noted | Key Finding | Source |
|---|---|---|---|
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Anti-inflammatory | Exhibited significant anti-inflammatory and analgesic activities. | nih.gov |
| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives | COX/LOX Inhibition | Halogen substitution on the aromatic ring favors anti-inflammatory activity. | researchgate.netnih.gov |
| Phenoxyacetamide-containing analogs | Lipoxygenase Inhibition | Demonstrate moderate inhibitory activity. | vulcanchem.com |
Proteasome Catalytic Activity Inhibition
The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins, playing a critical role in cellular regulation, including cell cycle and apoptosis. nih.govscientificarchives.com Its catalytic core, the 20S proteasome, has multiple active sites (β1, β2, and β5) with different proteolytic activities: caspase-like, trypsin-like, and chymotrypsin-like, respectively. nih.govplos.org Inhibition of the proteasome, particularly the chymotrypsin-like (β5) activity, is a validated strategy in cancer therapy. nih.gov
While extensive research on this compound as a proteasome inhibitor is not widely available, related structures suggest potential interactions. Chemical vendor data for some complex phenoxyacetamide derivatives, such as N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethyl)phenoxy)acetamide, list "proteasome chymotrypsin-like inhibition" as a potential activity, although specific kinetic data is not provided. molaid.commolaid.com Furthermore, studies have investigated other phenoxyacetamide derivatives for their role as inducers of apoptosis. For example, novel phenoxyacetamide derivatives have been evaluated as potent inducers of apoptosis in liver cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and programmed cell death. mdpi.com While PARP-1 inhibition is distinct from direct proteasome catalytic inhibition, it highlights the ability of the phenoxyacetamide scaffold to modulate key pathways in cell life and death. Direct, quantitative evidence of this compound or its close analogs inhibiting the catalytic subunits of the proteasome requires further investigation.
Bacterial Enzyme Target Interactions (e.g., Dihydrofolate Reductase, Tyrosyl-tRNA Synthetase)
The development of new antibacterial agents often relies on targeting essential bacterial enzymes that are absent in or sufficiently different from their mammalian counterparts. In silico studies have explored the potential of the phenoxyacetamide scaffold to interact with such bacterial targets.
One study investigated novel hybrids containing 2-phenoxy-N-arylacetamide groups connected to bis-thiazole moieties for their antibacterial activity. nih.gov Molecular docking simulations were performed to evaluate their potential mechanism of action against two crucial bacterial enzymes: dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase (TyrRS). nih.gov DHFR is vital for the folic acid pathway, which is necessary for synthesizing precursors for DNA, RNA, and protein synthesis. nih.gov TyrRS is essential for protein translation. nih.gov The docking studies suggested that these phenoxyacetamide-containing hybrids could bind to the active sites of these bacterial enzymes, indicating a potential mechanism for their observed antibacterial effects. nih.gov
While these findings are based on computational models and involve more complex derivatives, they underscore the versatility of the phenoxyacetamide core in the design of molecules targeting essential bacterial enzymes. Further experimental validation is needed to confirm these interactions and to explore the potential of simpler analogs like this compound against these or other bacterial enzyme systems.
Other Enzyme Systems (e.g., Urease, α-Amylase)
The inhibitory activity of phenoxyacetamide analogs extends to other enzyme systems relevant to different pathologies.
Urease Inhibition: Urease is a nickel-containing enzyme produced by some bacteria, most notably Helicobacter pylori. nih.gov By hydrolyzing urea (B33335) to ammonia, it neutralizes stomach acid, facilitating bacterial colonization and leading to gastritis and peptic ulcers. nih.gov Therefore, urease inhibitors are of significant therapeutic interest. A study on novel (thio)barbituric-phenoxy-N-phenylacetamide derivatives identified them as potent urease inhibitors. lookchem.com For example, a derivative named 5h in the study demonstrated an IC₅₀ value of 4.1 µM against jack bean urease, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.3 µM). lookchem.com This indicates that the phenoxyacetamide framework can be effectively functionalized to create powerful urease inhibitors.
α-Amylase and α-Glucosidase Inhibition: Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes by slowing down the absorption of glucose. nih.govnih.gov A recent study focused on designing and synthesizing novel α-glucosidase inhibitors based on an N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide framework. nih.gov One analog, compound 4d9 , was a highly potent α-glucosidase inhibitor with an IC₅₀ of 2.11 μM, far exceeding the potency of the standard drug Acarbose (IC₅₀ = 327.0 μM). nih.gov Importantly, this compound also showed high selectivity, with 17.48-fold greater inhibition of α-glucosidase over α-amylase. nih.gov Kinetic studies revealed it to be a non-competitive inhibitor. nih.gov
| Compound Name/Description | Target Enzyme | Inhibitory Potency (IC₅₀) | Source |
|---|---|---|---|
| (Thio)barbituric-phenoxy-N-phenylacetamide derivative (Compound 5h) | Urease (Jack bean) | 4.1 µM | lookchem.com |
| N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenoxy)acetamide (Compound 4d9) | α-Glucosidase | 2.11 µM | nih.gov |
| Acarbose (Reference) | α-Glucosidase | 327.0 µM | nih.gov |
| Thiourea (Reference) | Urease (Jack bean) | 21.3 µM | lookchem.com |
Receptor Binding Studies and Affinities
G-Protein Coupled Receptors (GPCRs) and Prostaglandin (B15479496) Receptors
The phenoxyacetamide scaffold is a versatile structure that has been incorporated into ligands targeting a diverse array of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play crucial roles in cellular signaling. nih.govacs.org These receptors are integral to numerous physiological processes and are the targets for a significant percentage of clinically approved drugs. acs.org Analogs of this compound have been specifically investigated for their interactions with several GPCR subtypes, including cannabinoid, adenosine (B11128), and prostaglandin receptors.
Research into substituted phenoxyacetamide derivatives has highlighted their role in modulating inflammatory pathways, which are often mediated by prostaglandins. researchgate.net Prostaglandins exert their biological effects by binding to a subfamily of GPCRs known as prostanoid receptors (e.g., EP, DP, FP, IP, TP). researchgate.net The synthesis of prostaglandins is dependent on cyclooxygenase (COX) enzymes. Consequently, compounds that inhibit COX can indirectly modulate these GPCR-mediated signaling pathways. researchgate.netnih.gov
More direct interactions have been documented with other GPCRs. For instance, coumarin derivatives of this compound have been assessed for their binding affinity at human cannabinoid CB1 and CB2 receptors. While these specific analogs showed modest potency, the study confirmed that the phenoxyacetamide structure could be directed to engage with these GPCRs.
Similarly, a potent and selective antagonist for the human A₂B adenosine receptor, another type of GPCR, incorporates a phenoxyacetamide core structure. This compound, N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, demonstrates that the scaffold is a key component for achieving high affinity and selectivity for this receptor target.
Table 1: Binding Affinities of this compound Analogs at Human Cannabinoid Receptors
Quorum Sensing System Modulation
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor expression and biofilm formation, once a population threshold is reached. acsmedchem.orgscribd.com Disrupting this system is a promising strategy to combat bacterial infections without exerting the selective pressure that leads to antibiotic resistance. sci-hub.red
The phenoxyacetamide core has been identified as a scaffold for inhibitors of QS-regulated systems. Specifically, a phenoxyacetamide derivative has been used as a positive control for its ability to inhibit the Type III Secretion System (T3SS) in Pseudomonas aeruginosa. researchgate.net The T3SS is a complex apparatus used by bacteria to inject toxins into host cells, and its expression is often under the control of QS pathways. researchgate.net This finding directly implicates the phenoxyacetamide class of molecules in the modulation of bacterial virulence mechanisms linked to quorum sensing. researchgate.netscribd.comnih.gov While this compound itself was not the specific compound tested, this research opens the door for its analogs to be investigated as potential quorum sensing inhibitors (QSIs). The general strategy involves creating molecules, such as N-acyl homoserine lactone (AHL) analogs, that can act as antagonists at the bacterial QS receptors (e.g., LasR in P. aeruginosa), thereby blocking the signaling cascade. acsmedchem.orgsci-hub.red
Other Molecular Receptor Targets and Ligand Interactions
Beyond GPCRs, analogs of this compound have been investigated for their ability to bind to and modulate a variety of other molecular targets, primarily enzymes.
Cholinesterases: Coumarin-based analogs of this compound have been shown to be potent inhibitors of human butyrylcholinesterase (hBuChE), an enzyme involved in hydrolyzing the neurotransmitter acetylcholine. Molecular docking studies suggest these compounds bind near the catalytic triad (B1167595) of the enzyme.
Viral Proteases: In silico studies have explored 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. Docking studies indicated that these compounds could fit within the enzyme's binding pocket, with binding energies suggesting a strong interaction. researchgate.net
Bacterial Enzymes: Analogs featuring a benzylidene amino phenyl acetamide (B32628) structure have been evaluated as potential inhibitors of thymidylate kinase (TMK) from Staphylococcus aureus. TMK is a crucial enzyme in the bacterial DNA synthesis pathway, making it an attractive target for new antibacterial agents. Molecular dynamics simulations suggested a stable binding of the phenoxyacetamide analog within the enzyme's active site.
Kinases: A phenoxyacetamide moiety has been used as a linker in the design of a heterobifunctional degrader targeting IL-2-inducible T cell kinase (ITK), an enzyme essential for T-cell receptor signaling. This demonstrates the utility of the scaffold in creating molecules that can modulate key components of cellular signaling cascades.
Table 2: Other Investigated Molecular Targets for Phenoxyacetamide Analogs
Modulation of Biochemical Pathways
Impact on Cellular Metabolic Fluxes
The interaction of phenoxyacetamide analogs with their molecular targets can lead to significant alterations in cellular metabolic pathways. While direct metabolic flux analysis on this compound is not widely documented, the effects can be inferred from the functions of its known targets.
One study combining transcriptomics and metabolomics revealed that a phenoxyacetamide derivative significantly influenced cellular metabolism in plants, particularly galactose metabolism and ascorbate/aldarate metabolism. science.gov In other contexts, the link is more indirect. For example, some cancer cells exhibit accelerated glycolysis and reduced mitochondrial respiration (the Warburg effect). researchgate.net Synthetic phenoxyacetamide derivatives that inhibit signaling proteins like STAT3, which is linked to this metabolic phenotype, could potentially reverse or modulate these metabolic shifts. researchgate.net
Furthermore, research on FFA1/GPR40 agonists, a class that includes phenoxyacetamide derivatives, has uncovered links to hepatotoxicity through the suppression of mitochondrial respiration. This suggests that certain analogs can directly interfere with the electron transport chain, a central hub of cellular metabolism. The inhibition of bacterial enzymes such as thymidylate kinase by phenoxyacetamide analogs represents a direct impact on a critical metabolic pathway—nucleotide synthesis—thereby halting the production of building blocks for DNA replication.
Influence on Signal Transduction Cascades
The binding of phenoxyacetamide analogs to receptors and enzymes initiates or inhibits downstream signal transduction cascades, which are the series of molecular events that lead to a cellular response.
GPCR-Mediated Signaling: Analogs that target GPCRs can have profound effects on intracellular signaling. For instance, the phenoxyacetamide-based antagonist of the A₂B adenosine receptor blocks its normal function, which involves coupling to Gs proteins to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. Inhibition of this receptor can also prevent the mobilization of intracellular calcium. Similarly, prostaglandin receptors, which are modulated by COX-inhibiting phenoxyacetamides, trigger various downstream pathways upon activation, including those involving protein kinase C (PKC), protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK) cascade, which ultimately influence gene expression related to inflammation and cell growth. nih.gov
Cancer and Proliferation Pathways: Certain phenoxyacetamide derivatives have been investigated for their anticancer effects. Their activity is often linked to the modulation of key signaling pathways. For example, by inhibiting the production of Prostaglandin E2 (PGE2), these compounds can interfere with signaling through the HER2/neu oncogene pathway in breast cancer. In other studies, phenoxyacetamide derivatives have been shown to inhibit the phosphorylation and dimerization of STAT3, a transcription factor whose persistent activation is linked to cell proliferation and angiogenesis in many cancers. researchgate.net
Immune and DNA Damage Response: The use of a phenoxyacetamide linker in a degrader for ITK highlights its role in modulating immune signaling. By removing ITK, the degrader effectively blocks the entire T-cell receptor signaling cascade, including the activation of the NF-κB and GATA-3 pathways. In a different context, di-phenoxy acetamide (DPA) analogs have been designed to target the ATM kinase, a central regulator of the DNA damage response (DDR). By inhibiting ATM, these compounds can disrupt the signaling cascade that coordinates DNA repair and cell cycle checkpoints, a strategy used to sensitize cancer cells to therapy.
Table of Mentioned Compounds
Molecular Targets and Their Interaction Profiles
The therapeutic potential of this compound and its analogs is rooted in their interaction with specific molecular targets within the body. Research has primarily identified key enzymes and ion channels that are modulated by this class of compounds, leading to downstream biological effects. The primary targets investigated are Fatty Acid Amide Hydrolase (FAAH) and members of the Transient Receptor Potential (TRP) channel family.
Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the breakdown of fatty acid amide signaling molecules, most notably the endocannabinoid anandamide (AEA). mdpi.comresearchgate.netnih.gov By hydrolyzing these endogenous ligands, FAAH terminates their signaling activity. researchgate.net Inhibition of FAAH increases the levels of endocannabinoids, which has been explored for therapeutic effects in pain, inflammation, and anxiety. nih.govnih.govnih.gov Consequently, FAAH has become a significant molecular target for drug development. nih.gov
Analogs of this compound have been investigated as FAAH inhibitors. mdpi.commdpi.com The interaction involves the binding of these compounds to the active site of the enzyme, preventing the degradation of its natural substrates.
Interaction Profile and Structure-Activity Relationships (SAR):
Binding Site Interaction : Docking studies on rat FAAH (rFAAH) have provided insights into the binding mode of these inhibitors. mdpi.com For certain carbamate (B1207046) analogs, the N-naphthyl group fits into the acyl chain binding pocket of the enzyme. mdpi.com However, the structural characteristics of the inhibitor significantly influence its accommodation within the active site. For instance, cycloalkyl carbamates with greater steric bulk showed lower FAAH inhibitory potencies compared to analogs with primary alkyl chains. mdpi.com This steric hindrance can prevent the formation of crucial hydrogen bonds, such as with the amino acid residue T236, which has been observed with primary N-alkyl derivatives. mdpi.com
Influence of N-terminal Group : The nature of the group attached to the nitrogen atom of the acetamide or carbamate core is critical for FAAH interaction. mdpi.com Studies on various analogs show that small and branched alkyl groups can substantially affect inhibitory activity. mdpi.com The addition of a methylene (B1212753) group next to a cyclohexyl ring was found to increase FAAH potency. mdpi.com
Dual-Target Inhibition : Some phenoxyacetamide analogs have been developed as dual inhibitors, targeting both FAAH and cyclooxygenase (COX) enzymes. mdpi.com This dual inhibition is a strategy aimed at achieving enhanced anti-inflammatory effects with potentially fewer side effects. mdpi.com
Table 1: Inhibitory Activity of Selected Analogs on FAAH Below is an interactive table detailing the inhibitory concentrations (IC50) of various compounds related to the phenoxyacetamide scaffold against FAAH.
| Compound | Description | Target | IC50 (µM) | Source |
| Cyclopentyl Carbamate Analog (51) | A carbamate analog with a cyclopentyl group. | rFAAH | 4.8 | mdpi.com |
| Cyclobutyl Carbamate Analog (52) | A carbamate analog with a cyclobutyl group. | rFAAH | 48.7 | mdpi.com |
| Coumarin-based Carbamate (2) | Bearing a carbamate function and a cycloalkyl group. | rFAAH | Moderate Potency | mdpi.com |
| Coumarin-based Carbamate (3) | Bearing a carbamate function and a cycloalkyl group. | rFAAH | Moderate Potency | mdpi.com |
| Coumarin-based Amide (5, 6, 7) | Amide derivatives with linear heptyl, cyclopentyl, or cyclohexyl chains. | rFAAH | Inactive | mdpi.com |
Transient Receptor Potential (TRP) Channels
The Transient Receptor Potential (TRP) channels are a superfamily of ion channels that function as cellular sensors for a wide range of physical and chemical stimuli, including temperature, pH, and various ligands. frontiersin.orgjebms.org They are non-selective cation channels, and many are permeable to calcium (Ca2+). frontiersin.orgjebms.orgfrontiersin.org Two members of this family, TRPV1 (Vanilloid 1) and TRPA1 (Ankyrin 1), are particularly important in pain and inflammation pathways and are expressed in sensory neurons. frontiersin.orgplos.org Antagonists of these channels are being investigated as potential analgesics. mdpi.comwikipedia.orgnih.gov
Research has shown that this compound and related structures can act as antagonists of TRP channels, particularly TRPV1 and TRPA1. plos.orgmdpi.com
Interaction Profile and Structure-Activity Relationships (SAR):
Direct Channel Activation/Antagonism : Studies using heterologously expressed rat TRP channels demonstrated that certain volatile compounds, including heliotropyl acetone (B3395972) (HTPA), can directly activate rTRPV1, rTRPM8, and rTRPA1. plos.org The pharmacophore model for TRPV1 antagonists generally includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature, which allows them to fit within the channel's pore region. wikipedia.org
Dual TRPA1/TRPV1 Antagonism : A key strategy in this area has been the development of dual antagonists that can block both TRPA1 and TRPV1. mdpi.com Hybrid molecules have been synthesized that exhibit potent antagonism at both human and rodent variants of these channels. mdpi.com For example, a series of compounds featuring a 1,2,4-oxadiazole (B8745197) core showed significant dual-acting antagonism. mdpi.com The length of the linker between different regions of the molecule was found to be a critical determinant of activity on both channels. mdpi.com
Table 2: Antagonist Activity of Selected Analogs on TRP Channels This interactive table presents the half-maximal inhibitory concentrations (IC50) for a potent dual TRPA1/TRPV1 antagonist.
| Compound | Target Channel | IC50 (µM) | Source |
| Compound 50 | hTRPA1 (human) | 1.42 | mdpi.com |
| mTRPA1 (mouse) | 2.84 | mdpi.com | |
| hTRPV1 (human) | 2.13 | mdpi.com | |
| rTRPV1 (rat) | 5.02 | mdpi.com |
Structure Activity Relationship Sar Studies of N Heptyl 2 Phenoxyacetamide Derivatives
Influence of Substituent Modifications on Biological Activity
Aromatic Ring Substitutions and Electronic Effects
The nature and position of substituents on the phenoxy aromatic ring play a pivotal role in modulating the biological activity of N-heptyl-2-phenoxyacetamide derivatives. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the molecule's interaction with its target. libretexts.org
Research has shown that the introduction of certain groups on the aromatic ring can enhance or diminish the compound's efficacy. For instance, in a series of 2-(substituted phenoxy)acetamide derivatives, the presence of a bromine atom at the 4-position of the phenoxy ring was found to significantly enhance inhibitory activity. nih.gov Conversely, substituents like tert-butyl, methoxy, and nitro groups at the same position did not contribute positively to the activity. nih.gov This highlights the specific electronic and steric requirements for optimal interaction with the biological target.
The following table summarizes the observed effects of various substituents on the aromatic ring of phenoxyacetamide derivatives based on reported studies:
| Substituent | Position | Observed Effect on Activity | Reference |
| Bromine | 4 | Significant enhancement | nih.gov |
| tert-Butyl | 4 | Poor activity | nih.gov |
| Methoxy | 4 | Poor activity | nih.gov |
| Nitro | 4 | Poor activity | nih.gov |
Heterocyclic Ring Incorporations and Their Impact
The replacement of the phenyl ring in this compound with a heterocyclic ring system can have a profound impact on the compound's physicochemical properties and biological activity. nih.gov Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their ring(s), are integral structural components of many pharmaceutical drugs. nih.govwikipedia.org The incorporation of a heterocyclic motif can influence factors such as metabolic stability, permeability, and protein-binding affinity. nih.gov
For example, the substitution of a phenyl group with a pyridine (B92270) ring has been shown to improve the biochemical potency and metabolic stability of certain drug candidates. nih.gov Pyridine and dihydropyridine (B1217469) scaffolds are versatile in creating compound libraries with diverse functional groups for screening against various biological targets. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions, potentially leading to enhanced binding with a target protein.
The type of heterocycle and its point of attachment are critical. Five-membered heterocycles like thiazole, triazole, and pyrrolidine (B122466) are also commonly found in biologically active molecules and can serve as important pharmacophoric elements. nih.gov These rings can alter the electronic distribution and three-dimensional shape of the parent molecule, leading to different biological outcomes.
Stereochemical Considerations and Enantiomeric Activity
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in the biological activity of chiral compounds. google.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological activities. google.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
For derivatives of this compound that possess a chiral center, it is essential to evaluate the activity of the individual enantiomers. Often, one enantiomer (the eutomer) is significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects. The spatial arrangement of substituents is crucial for the specific binding interactions with a biological target. scielo.org.co
Pharmacophore Identification and Lead Optimization
Pharmacophore modeling is a fundamental tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. fiveable.menih.gov A pharmacophore represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for binding to a specific biological target. scielo.org.cofiveable.me
For this compound derivatives, identifying the pharmacophore involves comparing the structures of active and inactive compounds to determine the common features responsible for their biological effects. nih.gov Once a pharmacophore model is established, it can be used to guide lead optimization. fiveable.me This process involves rationally designing and synthesizing new derivatives that better fit the pharmacophore model, with the aim of improving activity, selectivity, and pharmacokinetic properties. scielo.org.conih.gov
The process of pharmacophore-based lead optimization may involve:
Virtual Screening: Using the pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the required features. fiveable.menih.gov
Scaffold Hopping: Replacing the core structure of the molecule with a different scaffold while maintaining the essential pharmacophoric features.
Functional Group Modification: Systematically altering the functional groups of the lead compound to enhance its interactions with the target, guided by the pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying the effects of various physicochemical properties (descriptors) on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.comresearchgate.net
Development of Predictive Models
The development of a predictive QSAR model for this compound derivatives involves several key steps:
Data Set Selection: A set of compounds with known biological activities is compiled. This set is typically divided into a training set for model development and a test set for validation. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. nih.gov
A study on a series of substituted 2-phenoxy-N-phenylacetamide derivatives with HIF-1 inhibitory activities successfully developed both 2D and 3D-QSAR models. nih.gov The 2D-QSAR model, built using MLR, showed a good correlation coefficient (r² = 0.9469) and predictive ability (pred_r² = 0.7128), utilizing descriptors such as SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1. nih.gov The 3D-QSAR model demonstrated even better predictive capabilities (pred_r² = 0.8480) by considering the 3D arrangement of steric, hydrophobic, and electrostatic fields. nih.gov Such models provide valuable insights into the structural features that are crucial for activity and can guide the design of novel, more potent derivatives.
Identification of Key Physico-Chemical Descriptors
Research into phenoxyacetamide derivatives has highlighted several critical physico-chemical descriptors that govern their biological effects. nih.gov These descriptors generally fall into three categories: hydrophobic, electronic, and steric/topological.
Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a paramount descriptor for central nervous system (CNS) active compounds. It governs the ability of a molecule to cross the blood-brain barrier and access its neurological targets. In a QSAR study on a series of 2-phenoxy-N-phenylacetamide derivatives with inhibitory activity against hypoxia-inducible factor-1 (HIF-1), the descriptor slogp was found to be a significant contributor to the model's predictive power. nih.gov This indicates that the hydrophobicity of the molecule plays a crucial role in its biological activity. The N-heptyl chain in the parent compound contributes significantly to its lipophilic character.
A 2D-QSAR study performed using Multiple Linear Regression (MLR) on substituted 2-phenoxy-N-phenylacetamide derivatives yielded a statistically significant model with high correlation and predictive ability. nih.gov The key descriptors identified in this model are summarized in the table below.
Table 1: Key Physico-Chemical Descriptors from a 2D-QSAR Study of Phenoxyacetamide Derivatives. nih.gov
| Descriptor | Type | Significance in Model |
| SssNHE-index | Electronic | Reflects the electro-topological state of nitrogen and hydrogen atoms, indicating the importance of hydrogen bonding potential. |
| slogp | Hydrophobic | A calculated logarithm of the partition coefficient, showing a correlation between lipophilicity and biological activity. |
| T_O_N_1 | Topological | A molecular connectivity index related to oxygen and nitrogen atoms, emphasizing the structural arrangement of the acetamide (B32628) linker. |
| T_2_Cl_1 | Topological | A descriptor indicating the presence and position of a chlorine atom, highlighting the influence of specific substituents. |
The developed QSAR equation demonstrated a high correlation coefficient (r² = 0.9469) and strong internal (q² = 0.8933) and external (pred_r² = 0.7128) predictive power, validating the importance of these selected descriptors. nih.gov This research provides a quantitative framework for understanding how specific modifications to the phenoxyacetamide scaffold translate into changes in biological activity, offering a rational basis for the design of new, potentially more potent derivatives. nih.gov
Theoretical and Computational Chemistry of N Heptyl 2 Phenoxyacetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. unige.ch These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to view the molecular world. rsc.org
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgmdpi.com It is widely employed to determine a molecule's optimized geometry, corresponding to its most stable three-dimensional arrangement of atoms, and to calculate its electronic properties. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, can accurately predict structural parameters. mdpi.comresearchgate.net
Table 1: Predicted Geometrical Parameters for N-Heptyl-2-phenoxyacetamide from DFT Calculations Note: These are representative values based on standard bond lengths and data from analogous structures, as specific experimental data for this compound is not available.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.34 Å |
| Bond Length | O-C (ether) | ~1.37 Å |
| Bond Angle | O=C-N (amide) | ~122° |
| Dihedral Angle | C-O-C-C | ~118° |
The electronic structure analysis from DFT also provides information on the distribution of electron density and the energies of molecular orbitals, which are essential for understanding the molecule's reactivity. arxiv.org
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 2: Representative Quantum Chemical Descriptors for this compound Note: The following values are illustrative, based on typical results for similar organic molecules, to demonstrate the output of FMO analysis.
| Quantum Chemical Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 | Electron-donating capacity |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to 0.0 | Electron-accepting capacity |
| HOMO-LUMO Energy Gap | ΔE | 4.5 to 6.5 | Chemical reactivity and stability |
| Ionization Potential | I ≈ -EHOMO | 5.5 to 6.5 | Energy to remove an electron |
| Electron Affinity | A ≈ -ELUMO | 0.0 to 1.0 | Energy released when gaining an electron |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. researchgate.netchemrxiv.org The MEP map plots the electrostatic potential onto the molecule's electron density surface. chemrxiv.org Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. ajchem-a.com Green and yellow areas represent regions of near-zero or intermediate potential. researchgate.net
For this compound, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen and the ether oxygen due to the presence of lone pairs of electrons. These sites are therefore potential hydrogen bond acceptors. ajchem-a.com A region of positive potential (blue) would be located around the amide hydrogen (N-H), identifying it as a hydrogen bond donor site. ajchem-a.com The hydrophobic heptyl chain and the phenyl ring would appear as neutral (green) regions. This analysis is crucial for understanding how the molecule might bind to a biological target or interact with solvent molecules. chemrxiv.org
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities as a function of time. inflibnet.ac.in
Conformational Analysis and Flexibility
MD simulations are extensively used to explore the conformational landscape of flexible molecules like this compound. inflibnet.ac.infrontiersin.org The molecule possesses several rotatable bonds, particularly within the heptyl chain and the linker connecting the phenyl ring to the amide group, allowing it to adopt numerous conformations.
By analyzing the MD trajectory, researchers can identify the most populated and energetically favorable conformations. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the simulation, while the Root Mean Square Fluctuation (RMSF) highlights the most flexible regions of the molecule. mdpi.com For this compound, the heptyl chain would exhibit the highest flexibility, while the phenoxy ring would be more rigid. This analysis helps in understanding the molecule's structural dynamics, which can be critical for its biological function. inflibnet.ac.in
Solvent Effects and Stability in Biological Environments
The behavior and stability of a molecule can change dramatically in different environments. MD simulations are particularly powerful for studying these effects by explicitly including solvent molecules (like water) or simulating a more complex biological environment, such as a lipid bilayer representing a cell membrane. nih.gov
For this compound, simulations in an aqueous environment would show how water molecules form hydrogen bonds with the polar amide and ether groups. The hydrophobic phenyl and heptyl moieties would likely induce a structured ordering of water molecules around them. In a simulated biological membrane, the molecule would orient itself to maximize favorable interactions: the hydrophobic parts would tend to insert into the non-polar lipid core, while the polar groups would remain exposed to the aqueous phase or interact with polar head groups of the lipids. nih.gov These simulations are vital for predicting the molecule's permeability, distribution, and stability within a biological system, offering clues to its mechanism of action. ucl.ac.ukacs.org
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in theoretical and computational chemistry for understanding the interactions that drive molecular recognition. nih.gov For this compound and its analogs, molecular docking studies provide critical insights into their potential biological activity by predicting how they interact with various protein targets. These in silico studies help to elucidate binding mechanisms, predict binding strength, and characterize the features of the binding site. nih.govsemanticscholar.org
Ligand-Protein Interaction Prediction
The prediction of interactions between a ligand like this compound and a target protein is a cornerstone of structure-based drug design. scitechdaily.com Computational models simulate the binding of the ligand into the active site of a protein, revealing the specific non-covalent interactions that stabilize the complex. These interactions predominantly include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Research on phenoxyacetamide derivatives has identified key interactions with various protein targets. For instance, in a study involving an analog, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), molecular docking simulations predicted its interaction with the matrix metalloproteinase-2 (MMP-2) enzyme. The analysis revealed hydrogen-bond interactions with the amino acid residues GLU121 and LEU83 within the active site of MMP-2. researchgate.net Similarly, docking studies of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, another related compound, against the Vascular Endothelial Growth Factor receptor (VEGFr) showed the ligand positioned in the center of the active site, indicating a potentially inhibitory interaction. researchgate.net
Further studies on other phenoxyacetamide derivatives have explored their binding to different bacterial proteins, such as dihydrofolate reductase and tyrosyl-tRNA synthetase, expanding the range of potential targets for this class of compounds. acs.org The analysis of thymol-derived phenoxyacetamides against Calcium-Dependent Protein Kinase 1 (CDPK1), a key target in parasites, also highlights the importance of stable binding interactions with key residues for potential therapeutic activity. nih.gov These predictive studies are crucial for understanding the structural basis of a compound's activity and for guiding the synthesis of more potent and selective analogs. semanticscholar.orgresearchgate.net
Table 1: Predicted Ligand-Protein Interactions for Phenoxyacetamide Analogs
Compound Class/Analog Target Protein Interacting Residues Type of Interaction Source N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide Matrix Metalloproteinase-2 (MMP-2) GLU121, LEU83 Hydrogen Bond acs.org N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide VEGF receptor (VEGFr) Active site center General Binding tdx.cat Thymol-derived phenoxyacetamides Calcium-Dependent Protein Kinase 1 (CDPK1) Not specified Binding Interactions Bis-thiazole phenoxyacetamides Dihydrofolate reductase, Tyrosyl-tRNA synthetase Not specified Binding Interactions
Scoring Functions and Binding Site Characterization
Following the prediction of a ligand's pose within a protein's binding site, scoring functions are employed to estimate the binding affinity. frontiersin.org These functions are mathematical models that approximate the binding free energy of the protein-ligand complex. A lower, more negative score typically indicates a stronger predicted binding affinity. researchgate.net Various scoring functions exist, from empirical force-field-based methods to more complex machine-learning-based models. frontiersin.org
In studies of phenoxyacetamide derivatives, several scoring functions have been utilized. For N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, docking against the VEGFr receptor yielded a binding energy of -6.24 kJ/mol. researchgate.net In another study on N-aryl-2-(N-disubstituted) acetamide compounds targeting monoamine oxidase enzymes (MAO-A and MAO-B), binding free energy (ΔGbind) calculations were performed using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, a widely used technique for re-scoring docking poses. semanticscholar.org The results indicated that several of the tested compounds had a better predicted binding affinity for MAO-B than the reference drug, zonisamide. semanticscholar.org
The characterization of the binding site is integral to these studies. The binding pocket is analyzed in terms of its shape, volume, and physicochemical properties (e.g., hydrophobicity, polarity). tdx.cat For instance, druggable binding sites often feature polar atoms that protrude from the cavity surface, making them more available for specific interactions like hydrogen bonds. tdx.cat The analysis of the binding site of bacterial tyrosyl-tRNA synthetase when docked with phenoxyacetamide-based compounds revealed the specific conformational changes and interactions that contribute to inhibitory activity. acs.org The correlation between docking scores and experimental results, as seen in studies of thymol-derived phenoxyacetamides, underscores the utility of these computational tools in predicting biological activity and prioritizing candidates for further development. nih.gov
Table 2: Predicted Binding Affinities for Phenoxyacetamide Analogs
Compound Class/Analog Target Protein Scoring Function/Method Predicted Binding Energy/Score Source N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide VEGF receptor (VEGFr) Not specified -6.24 kJ/mol tdx.cat N-aryl-2-(N-disubstituted) acetamide series Monoamine Oxidase B (MAO-B) MM-GBSA Better ΔGbind than reference drug nih.gov Thymol-derived phenoxyacetamide (Reference Ligand) Calcium-Dependent Protein Kinase 1 (CDPK1) Docking Score -7.27 kcal/mol
Biophysical Characterization of N Heptyl 2 Phenoxyacetamide Interactions
Ligand-Target Interaction Analysis (e.g., Surface Plasmon Resonance)
The interaction between a ligand, such as N-heptyl-2-phenoxyacetamide, and its biological target is fundamental to understanding its mechanism of action. A primary technique for this analysis is Surface Plasmon Resonance (SPR).
SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, a target protein is immobilized on the surface of a sensor chip. A solution containing the ligand (analyte) is then flowed over this surface. The binding of the ligand to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of key kinetic parameters.
The primary data generated from SPR analysis includes the association rate constant (kₐ or kₒₙ), which describes the rate at which the ligand binds to the target, and the dissociation rate constant (kₑ or kₒff), which describes the rate at which the ligand-target complex decays. The ratio of these two constants provides the equilibrium dissociation constant (Kₑ), a measure of binding affinity. A lower Kₑ value indicates a higher binding affinity.
Table 1: Representative Data from a Hypothetical SPR Analysis
| Parameter | Description | Representative Value |
| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 1 x 10⁵ |
| kₑ (s⁻¹) | Dissociation Rate Constant | 1 x 10⁻⁴ |
| Kₑ (nM) | Equilibrium Dissociation Constant (kₑ/kₐ) | 1 |
This table is illustrative and does not represent actual data for this compound.
In Vitro Membrane Permeability Studies
To exert a biological effect, a compound must often cross cellular membranes to reach its target. In vitro membrane permeability assays are used to predict a compound's ability to be absorbed and distributed.
A common high-throughput method is the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay assesses a compound's passive diffusion across a lipid-infused artificial membrane separating a donor and an acceptor compartment. The concentration of the compound in each compartment is measured after an incubation period to determine the permeability coefficient (Pₑ).
For a more biologically complex model, cell-based assays like the Caco-2 permeability assay are used. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. By measuring the passage of a compound from the apical (top) to the basolateral (bottom) side of this monolayer, and vice versa, an apparent permeability coefficient (Papp) can be calculated. This model can account for both passive diffusion and the effects of active transport proteins.
Table 2: Representative Data from a Hypothetical Caco-2 Permeability Assay
| Compound Category | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Interpretation |
| High Permeability | > 10 | < 2 | Well absorbed, not a substrate of efflux pumps |
| Low Permeability | < 2 | > 2 | Poorly absorbed, potential efflux substrate |
This table is illustrative and does not represent actual data for this compound. Values are based on general classifications in pharmaceutical research.
Protein-Ligand Complex Formation and Stability
The formation of a stable complex between a protein and a ligand is driven by favorable changes in Gibbs free energy (ΔG). This stability is a function of the binding affinity and is crucial for a ligand's efficacy. Computational methods, such as molecular dynamics (MD) simulations, are often used to investigate the stability of a protein-ligand complex.
MD simulations model the atomic-level movements of the protein and ligand over time. A key metric derived from these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions. A low and stable RMSD value over the course of the simulation suggests that the complex is stable and maintains its conformation. Conversely, large fluctuations in RMSD may indicate an unstable binding mode. The binding free energy (ΔGbind) can also be calculated from these simulations, with more negative values indicating a more stable complex.
Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation
| Complex | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Calculated ΔGbind (kcal/mol) | Interpretation |
| Target + Ligand | ~2.0 | ~1.5 | -85 | Stable Complex Formation |
This table is illustrative and does not represent actual data for this compound. Values are based on general findings in computational drug discovery studies.
Preclinical Research Avenues and Mechanistic Efficacy of N Heptyl 2 Phenoxyacetamide Analogs
Antimicrobial Activity Mechanisms
Phenoxyacetamide derivatives have demonstrated a range of antimicrobial activities, with studies pointing towards specific mechanisms of action against bacteria, fungi, viruses, and parasites.
Antibacterial Mechanistic Studies
The antibacterial efficacy of phenoxyacetamide analogs is often linked to their chemical structure, including the presence of specific functional groups. For instance, the addition of a chloro atom to the acetamide (B32628) structure has been shown to enhance antimicrobial activity. nih.gov Studies on N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov
One proposed mechanism of action is the inhibition of essential bacterial enzymes. Molecular docking studies suggest that some chloro-acetamide derivatives act on penicillin-binding protein (PBP), an enzyme crucial for the integrity of the bacterial cell wall. nih.gov By inhibiting PBP, these compounds can disrupt cell wall synthesis, leading to cell lysis and the release of cytoplasmic contents. nih.gov
Research has highlighted the differential activity of these compounds. For example, the derivative 5e, a N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamide, was found to be active against all tested Gram-positive bacteria and the Gram-negative bacterium Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 25 µg/ml. nih.gov However, other studies on different analogs, such as N-(5-methylisoxazol-3-yl)-2-(phenoxyacetamido)benzamides, showed no significant antibacterial activity at concentrations up to 50 µg/ml, indicating that the specific substitutions on the phenoxyacetamide core are critical for efficacy. nih.gov
Antifungal and Antiviral Mechanistic Investigations
The mechanisms underlying the antifungal and antiviral properties of phenoxyacetamide analogs are areas of active investigation.
Antifungal Mechanisms: Similar to their antibacterial action, the antifungal properties of phenoxyacetamide derivatives can be significantly influenced by their molecular structure. The presence of a chloro group in 2-chloro-N-(2-hydroxyphenyl)acetamide was shown to confer potent activity against Candida albicans, inhibiting 96.6% of strains, whereas the non-chlorinated version was inactive. nih.gov While the precise mechanism is not fully elucidated for all analogs, it is hypothesized to involve the disruption of fungal cell wall integrity or interference with essential metabolic pathways. nih.govnih.gov For instance, one study identified a phenoxyacetamide derivative, compound 5k, as being particularly active against C. albicans compared to other synthesized analogs. nih.gov
Antiviral Mechanisms: Research on structurally related N-phenyl benzamides provides insights into potential antiviral mechanisms. Studies on Coxsackievirus A9 (CVA9) have shown that certain compounds directly bind to the virus capsid. mdpi.com This interaction stabilizes the virion, preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell. mdpi.com Molecular docking assays suggest that these compounds can bind to a hydrophobic pocket within the capsid and another site near the 3-fold axis, contributing to this stabilizing effect. mdpi.com Other research has identified that some antifungal drugs can inhibit viral entry by impairing the maturation of late endosomes and reducing virus-membrane fusion, a mechanism that could be relevant for phenoxyacetamide analogs. nih.gov
Antiparasitic Activity and Target Engagement
Phenoxyacetamide derivatives have been recognized for their potential antiparasitic activity. researchgate.net The proposed mechanisms often involve targeting unique metabolic pathways or redox enzymes within the parasites, leading to oxidative stress. nih.gov The generation of reactive oxygen species (ROS) is a known mechanism for the activity of many antiparasitic compounds, which can cause lethal damage to the parasite. nih.govmdpi.com
While specific target engagement for N-heptyl-2-phenoxyacetamide is not fully detailed, research on other antiparasitic agents provides plausible models. For example, some compounds exert their effect by inhibiting hemozoin formation in Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Others may interfere with vital redox reactions essential for parasite survival. nih.gov The identification of specific parasite enzymes or proteins that are targeted by phenoxyacetamide analogs is a key area for future research to fully understand their antiparasitic potential. nih.govmdpi.com
Anticancer Activity at the Cellular Level
Phenoxyacetamide analogs have emerged as promising candidates in anticancer research, with studies demonstrating their ability to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells.
Apoptotic Induction Pathways and Molecular Triggers
A primary mechanism for the anticancer effect of phenoxyacetamide derivatives is the induction of apoptosis. mdpi.comnih.gov Apoptosis is a regulated form of cell death that can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govfrontiersin.org Research indicates that phenoxyacetamide analogs can activate both. nih.govnih.gov
Studies on a novel phenoxyacetamide derivative, referred to as Compound I, in HepG2 liver cancer cells showed it significantly increased total apoptotic cell death by approximately 24.5-fold compared to untreated cells. nih.govnih.gov This was characterized by an increase in both early and late-stage apoptotic cells. nih.gov
The molecular triggers for this process involve the modulation of key regulatory proteins. mdpi.comnih.gov
Intrinsic Pathway: This pathway is initiated by internal cellular stress and involves the mitochondria. nih.gov Treatment with phenoxyacetamide analogs has been shown to cause a significant upregulation of pro-apoptotic genes. In HepG2 cells, Compound I treatment led to an 8.45-fold increase in the tumor suppressor protein p53, a 6.5-fold increase in the pro-apoptotic protein Bax, a 7.6-fold increase in caspase-3, and a 6.3-fold increase in caspase-9. nih.gov The activation of Bax leads to mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to cell death. mdpi.com Concurrently, these compounds can downregulate anti-apoptotic genes, further promoting cell death. nih.govnih.gov
Extrinsic Pathway: This pathway is initiated by external signals binding to death receptors on the cell surface. nih.gov The study on Compound I also showed a 2.4-fold increase in caspase-8, a key initiator caspase in the extrinsic pathway, indicating its involvement. nih.gov Although both pathways were activated, the intrinsic pathway was identified as the dominant one. nih.govnih.gov
| Gene | Function | Fold Change in Expression |
|---|---|---|
| p53 | Tumor Suppressor | +8.45 |
| Bax | Pro-apoptotic | +6.5 |
| Caspase-3 | Executioner Caspase | +7.6 |
| Caspase-9 | Initiator Caspase (Intrinsic) | +6.3 |
| Caspase-8 | Initiator Caspase (Extrinsic) | +2.4 |
Cell Cycle Modulation Mechanisms
In addition to inducing apoptosis, phenoxyacetamide analogs can exert anticancer effects by modulating the cell cycle, leading to the arrest of cell proliferation. mdpi.comnih.gov The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer. nih.gov
Studies have shown that these compounds can cause cell cycle arrest at specific checkpoints. Treatment of HepG2 cells with a phenoxyacetamide analog (Compound I) resulted in the arrest of the cell cycle at the G1/S phases. mdpi.comnih.gov This prevents the cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby blocking their progression and proliferation. mdpi.com Analysis showed that treated cells had an increased DNA content at the G0/G1 phase (55.03% compared to 49.12% in control cells) and the S phase (34.51% compared to 28.75% in control cells), indicating a blockage at these checkpoints. mdpi.com In contrast, the population of cells in the G2/M phase decreased. mdpi.com Other studies on different derivatives and cell lines have shown arrest at the G2/M phase, suggesting the specific effect can be compound and cell-type dependent. mdpi.comnih.gov
| Cell Cycle Phase | Untreated Control Cells (%) | Treated Cells (%) |
|---|---|---|
| G0/G1 | 49.12 | 55.03 |
| S | 28.75 | 34.51 |
| G2/M | 22.13 | 10.46 |
Inhibitory Effects on Cancer Cell Lines (e.g., HepG2, MCF-7)
Analogs of this compound have demonstrated notable cytotoxic activity against various cancer cell lines, particularly human liver carcinoma (HepG2) and breast cancer (MCF-7) cells. mdpi.comnih.gov In comparative studies, certain phenoxyacetamide derivatives have shown greater potency against HepG2 cells than MCF-7 cells. mdpi.comnih.gov
For instance, the derivative known as Compound I, N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide, exhibited a half-maximal inhibitory concentration (IC50) of approximately 1.43 µM in HepG2 cells and 7.43 µM in MCF-7 cells. mdpi.com This indicates a more potent cytotoxic effect on the liver cancer cell line. Another analog, Compound II, N-(3-hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy) acetamide, also showed significant cytotoxic activity. mdpi.comnih.gov The efficacy of these compounds has been found to be comparable or even superior to the standard chemotherapeutic agent 5-Fluorouracil in certain assays. mdpi.com
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound I | HepG2 | 1.43 |
| MCF-7 | 7.43 | |
| Compound II | HepG2 | 6.52 |
| 5-Fluorouracil (Standard) | HepG2 | 5.32 |
Anti-proliferative Action and Selectivity Mechanisms
A key aspect of the preclinical promise of this compound analogs is their selective anti-proliferative action against cancer cells. Research has shown that these compounds can suppress cell viability and proliferation in a dose-dependent manner. mdpi.com The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from dividing and multiplying. mdpi.comnih.gov
One of the significant findings is the selectivity of these compounds for cancer cells over normal, non-tumorigenic cells. For example, Compound I displayed significantly lower cytotoxicity against normal human liver cells (THLE-2), with an IC50 value of 36.27 µM, which is over 25 times higher than its IC50 for HepG2 cancer cells. mdpi.com This suggests a favorable selectivity profile, which is a critical characteristic for the development of anticancer agents, as it implies a potential for reduced harm to healthy tissues during treatment. mdpi.comnih.gov The anti-proliferative mechanism of some analogs is linked to the induction of both intrinsic and extrinsic apoptotic pathways and the arrest of the cell cycle at critical phases, such as the G1/S phase. mdpi.comnih.gov
Anti-inflammatory and Analgesic Mechanistic Investigations
Derivatives of phenoxyacetamide have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govnih.gov Studies on various substituted phenoxyacetamide analogs have revealed that specific structural modifications, such as the inclusion of halogen or nitro groups on the aromatic ring, can confer these therapeutic properties. nih.govnih.gov
Suppression of Inflammatory Mediators (e.g., Prostaglandins)
The anti-inflammatory effects of this compound analogs are believed to be mediated, in part, by the suppression of key inflammatory mediators like prostaglandins (B1171923). nih.govnih.gov Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, causing pain, swelling, and fever. nih.gov The synthesis of prostaglandins is dependent on the cyclooxygenase (COX) enzymes. nih.govnih.gov By inhibiting these enzymes, phenoxyacetamide derivatives can effectively reduce the production of pro-inflammatory prostaglandins at sites of inflammation. nih.gov This mechanism is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) and is a key target for developing new anti-inflammatory therapies. nih.gov
Enzyme Inhibition in Inflammatory Pathways
The primary enzymatic targets for the anti-inflammatory action of many phenoxyacetamide analogs are the cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov While the COX-1 isoform is typically involved in maintaining normal physiological functions, COX-2 is induced at sites of inflammation and is responsible for the heightened production of prostaglandins that mediate inflammatory symptoms. nih.gov Research efforts have focused on developing phenoxyacetamide derivatives that can selectively inhibit the COX-2 enzyme, which is a strategy aimed at reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov The inhibition of these enzymatic pathways is a cornerstone of the anti-inflammatory and analgesic potential of this class of compounds.
Enzymatic Modulation for Diverse Applications
The therapeutic potential of this compound analogs extends beyond anti-cancer and anti-inflammatory applications, encompassing the modulation of other critical enzyme systems.
Monoamine Oxidase-A (MAO-A) Inhibition Mechanisms
A significant area of investigation for 2-phenoxyacetamide (B1293517) analogs is their ability to inhibit monoamine oxidases (MAOs), a family of enzymes crucial for the metabolism of neurotransmitters like serotonin and norepinephrine. nih.govnih.gov Specifically, selective inhibition of the MAO-A isoform is a validated strategy for treating depression and anxiety disorders. nih.gov
Certain 2-phenoxyacetamide analogs have been identified as potent and selective inhibitors of MAO-A. nih.govnih.gov For example, 2-(4-Methoxyphenoxy)acetamide (Compound 12) was found to be a highly specific MAO-A inhibitor with a high selectivity index (SI) of 245. nih.govnih.gov Another analog, (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21), was identified as a potent inhibitor of both MAO-A and MAO-B. nih.govnih.gov The mechanism of inhibition for these compounds has been shown to be reversible, which is a desirable characteristic that can help avoid certain side effects associated with irreversible MAO inhibitors, such as the "cheese reaction". nih.gov
| Compound | IC50 MAO-A (µM) | IC50 MAO-B (µM) | Selectivity Index (SI = IC50B/IC50A) |
|---|---|---|---|
| Compound 12 | 0.12 | 29.4 | 245 |
| Compound 21 | 0.018 | 0.07 | 3.89 |
Applications in Ligand Design for Catalysis
The structural motif of N-substituted phenoxyacetamides presents an intriguing platform for the design of novel ligands for transition metal catalysis. The core structure combines a rigid phenyl ring with a flexible N-acyl group, allowing for systematic modifications to fine-tune the steric and electronic properties of the resulting metal complexes.
While direct studies on this compound as a ligand are not documented, the broader class of N-substituted amides has been explored for their coordination chemistry. The nitrogen and oxygen atoms of the amide group can act as donor atoms, forming stable complexes with a variety of transition metals. The heptyl group in this compound would introduce a significant lipophilic character to the ligand, potentially influencing the solubility and catalytic activity of the corresponding metal complex in nonpolar reaction media.
Researchers have investigated analogous N-alkyl-2-phenylacetamides, which share a similar backbone. Studies on the alkylation of these compounds have provided insights into their reactivity and potential as precursors for more complex ligand architectures. The ability to modify the N-alkyl chain allows for the introduction of various functionalities, which could further enhance the catalytic performance of the resulting metal complexes.
The phenoxy moiety itself can be substituted to modulate the electronic properties of the ligand. Electron-donating or electron-withdrawing groups on the phenyl ring can influence the electron density at the metal center, thereby affecting the catalytic cycle. For instance, in reactions such as cross-coupling or hydrogenation, the electronic nature of the ligand plays a crucial role in the oxidative addition and reductive elimination steps.
Although speculative without direct experimental evidence for this compound, the fundamental principles of ligand design suggest that its analogs could be valuable candidates for screening in various catalytic transformations. Future research could focus on synthesizing and characterizing metal complexes of this compound and evaluating their efficacy in reactions where ligand lipophilicity and electronic properties are key determinants of catalytic success.
Applications in Materials Science
The adaptable structure of this compound analogs also lends itself to applications in materials science, particularly in the development of functional polymers and controlled release systems.
Polymer Conjugation and Functional Materials
The phenoxyacetamide scaffold can be incorporated into polymer chains either as a monomer or through post-polymerization modification. The presence of the amide linkage offers a site for hydrogen bonding, which can influence the macroscopic properties of the resulting polymer, such as its thermal stability and mechanical strength.
The heptyl group would impart hydrophobicity, making polymers containing this moiety potentially useful for applications requiring water resistance or compatibility with nonpolar environments. For example, such polymers could be explored as coatings, adhesives, or as components of polymer blends to modify their surface properties.
Furthermore, the phenoxy ring can be functionalized prior to polymerization to introduce specific properties. For instance, the incorporation of chromophores or fluorophores could lead to the development of photoactive or fluorescent polymers for sensing or imaging applications. While no specific examples of polymers derived from this compound are reported, the general principles of polymer chemistry suggest that it could serve as a valuable building block for creating materials with tailored functionalities.
Controlled Release Systems
The design of effective controlled release systems relies on the ability to precisely modulate the release rate of an active ingredient. The properties of this compound analogs, particularly their lipophilicity, could be harnessed in this context.
When incorporated into a polymer matrix, the hydrophobic heptyl chains could influence the diffusion of water into the matrix and the subsequent release of an encapsulated hydrophilic drug. By varying the concentration of the this compound analog within the polymer, it might be possible to tune the release profile.
Moreover, the phenoxyacetamide structure could be designed to be biodegradable, with the amide bond being susceptible to enzymatic or hydrolytic cleavage. This would allow for the gradual erosion of the polymer matrix and the sustained release of the entrapped agent. While this remains a theoretical application for this compound, the principles have been demonstrated with other biodegradable polymers containing amide linkages. The development of such systems would require extensive preclinical evaluation to understand the degradation kinetics and the biocompatibility of the resulting products.
Future Research Directions and Unexplored Potential of N Heptyl 2 Phenoxyacetamide
Design of Novel Scaffolds and Hybrid Molecules
The core structure of N-heptyl-2-phenoxyacetamide serves as a promising foundation for the design of novel scaffolds and hybrid molecules with enhanced or entirely new biological activities. acs.orgnih.gov The concept of molecular hybridization, which involves combining two or more pharmacophores, is a key strategy in this endeavor. acs.orgnih.govnih.gov This approach aims to create synergistic effects, improve potency, and potentially overcome challenges like drug resistance. acs.orgresearchgate.net
Recent research has focused on integrating the phenoxyacetamide moiety with other biologically active heterocyclic systems, such as thiazole, quinoxaline (B1680401), and thienothiophene. acs.orgnih.govnih.gov For instance, novel bis-thiazole derivatives connected to quinoxaline or thienothiophene through a 2-phenoxy-N-arylacetamide linker have been synthesized and investigated for their antibacterial properties. acs.orgnih.govnih.gov The rationale behind this is that both phenoxyacetamide and these heterocyclic scaffolds possess a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. acs.orgnih.gov
The synthesis of these hybrid molecules often involves reacting bis(α-haloketones) with the corresponding thiosemicarbazones or vice versa. researchgate.netnih.gov This modular approach allows for the creation of a diverse library of compounds with varying substituents and linkers, enabling a systematic exploration of structure-activity relationships. nih.gov The pyridine (B92270) and dihydropyridine (B1217469) scaffolds are also recognized for their therapeutic potential and can be combined with the phenoxyacetamide framework to generate novel compounds with synergistic effects. researchgate.net
Future work in this area will likely involve:
Expansion of Heterocyclic Partners: Exploring a wider array of heterocyclic systems to hybridize with the phenoxyacetamide core.
Linker Optimization: Investigating different linker lengths and compositions to fine-tune the spatial orientation and interaction of the pharmacophores.
Multi-target Ligand Design: Intentionally designing hybrid molecules to interact with multiple biological targets simultaneously, a strategy gaining traction in addressing complex diseases. nih.gov
Table 1: Examples of Hybrid Molecules Based on the Phenoxyacetamide Scaffold
| Hybrid Structure Type | Combined Pharmacophores | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Bis-thiazole-phenoxyacetamide | Thiazole, Phenoxyacetamide | Antibacterial, Anticancer | acs.orgnih.gov |
| Quinoxaline-phenoxyacetamide | Quinoxaline, Phenoxyacetamide | Antibacterial, Anticancer, Antiviral | nih.gov |
| Thienothiophene-phenoxyacetamide | Thienothiophene, Phenoxyacetamide | Antibacterial, Antiviral, Anticancer | nih.gov |
| Pyridine-phenoxyacetamide | Pyridine, Phenoxyacetamide | Anticancer | researchgate.net |
| Coumarin-phenoxyacetamide | Coumarin (B35378), Phenoxyacetamide | Cholinergic and Cannabinoid System Modulation | mdpi.com |
Integration with Advanced Delivery Systems (excluding human administration data)
To enhance the efficacy and overcome potential limitations of phenoxyacetamide derivatives, researchers are exploring their integration with advanced delivery systems. These systems aim to improve solubility, control release, and potentially target specific tissues or cells.
One promising approach involves the use of prodrugs . researchgate.netnih.gov Prodrug strategies can modify the physicochemical properties of a parent drug, like this compound, to improve its delivery characteristics. researchgate.net For amine-containing compounds, N-Mannich bases have been investigated as potential prodrugs that can enhance solubility. nih.gov The cleavage of these prodrugs is often pH-dependent, allowing for drug release under specific physiological conditions. nih.gov Another strategy is the development of self-immolative linkers that can release amide-containing drugs in response to specific triggers. cam.ac.uk
Nanocarriers represent another significant area of research for advanced drug delivery. Systems like polyhedral oligomeric silsesquioxanes (POSS) are being explored as biocompatible carriers for amide-containing drugs. rsc.org These nanoscale structures offer a high surface area for drug loading and can be functionalized to control drug release. rsc.org Dendrimers are also being investigated as potential carriers due to their well-defined structure and the ability to be functionalized for controlled drug release in response to stimuli like pH or enzymes. cam.ac.uk
Future research in this domain will likely focus on:
Stimuli-Responsive Systems: Designing delivery systems that release the active phenoxyacetamide derivative in response to specific internal (e.g., pH, enzymes) or external (e.g., light, temperature) stimuli. cam.ac.uk
Targeted Delivery: Functionalizing delivery vehicles with ligands that recognize specific receptors on target cells to enhance site-specific drug accumulation.
Combination Therapy: Co-encapsulating phenoxyacetamide derivatives with other therapeutic agents within a single delivery system to achieve synergistic effects.
Elucidation of "Dark Matter" in Biochemical Pathways Related to Phenoxyacetamides
The term "dark matter" in biochemistry refers to the vast number of metabolites and their functions that remain unknown. msu.edu While the primary targets of some phenoxyacetamide derivatives are being identified, their full spectrum of interactions within complex biochemical pathways is likely far from understood. rsc.org The amide bond is a fundamental feature of many biologically active molecules, and its cleavage and formation are central to numerous cellular processes. researchgate.netdur.ac.ukmdpi.com
The biosynthesis and degradation of endogenous fatty acid amides involve complex enzymatic pathways. wikipedia.orgnih.gov Enzymes like fatty acid amide hydrolase (FAAH) play a crucial role in the breakdown of these signaling molecules. wikipedia.org It is plausible that this compound and its metabolites could interact with these or other, as-yet-unidentified, enzymes and pathways.
Future research aimed at illuminating this "dark matter" could involve:
Metabolomics Studies: Employing untargeted metabolomics to identify the metabolic fate of this compound and to uncover novel bioactive metabolites. msu.edu
Proteomics Approaches: Using techniques like affinity chromatography with the compound as bait to "fish" for interacting proteins and identify its molecular targets. msu.edu
Genetic Screens: Performing genetic screens in model organisms to identify genes and pathways that are affected by treatment with the compound.
Unraveling these unknown interactions could reveal novel mechanisms of action and identify new therapeutic applications for phenoxyacetamide derivatives.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the properties of molecules, optimize their design, and accelerate the identification of promising drug candidates. nih.govacs.orgspringernature.com
In the context of this compound, AI and ML can be applied in several key areas:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing ML models to predict the biological activity of novel phenoxyacetamide derivatives based on their chemical structure. acs.org
De Novo Drug Design: Using generative AI models to design entirely new molecules with desired properties, potentially leading to novel scaffolds that incorporate the phenoxyacetamide motif. springernature.com
ADMET Prediction: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. frontiersin.orgbohrium.com For example, ML models can predict properties like diamagnetic susceptibility from molecular fingerprints. acs.org
Virtual Screening: Utilizing AI-powered virtual screening to rapidly evaluate large chemical libraries for potential phenoxyacetamide-like molecules that could bind to a specific biological target. nih.gov
Recent studies have already demonstrated the use of neural networks to predict the activity of new acetamide (B32628) derivatives. researchgate.net The integration of various molecular fingerprints with ML algorithms has shown high accuracy in predicting molecular properties. acs.org As these technologies continue to advance, their application will be crucial in efficiently exploring the chemical space around this compound and designing the next generation of therapeutic agents. acs.orgspringernature.com
Table 2: Applications of AI/ML in Phenoxyacetamide Research
| AI/ML Application | Objective | Potential Impact | Reference |
|---|---|---|---|
| QSAR Modeling | Predict biological activity from chemical structure | Faster identification of potent compounds | acs.org |
| Generative Models | Design novel molecules with desired properties | Discovery of new scaffolds and lead compounds | springernature.com |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles | Early deselection of compounds with poor properties | frontiersin.orgbohrium.com |
| Virtual Screening | Rapidly screen large compound libraries | Efficient identification of potential hits | nih.gov |
| Property Prediction | Predict physicochemical properties like solubility and stability | Accelerated formulation design | acs.org |
Emerging Areas of Research for Phenoxyacetamide Derivatives
The versatility of the phenoxyacetamide scaffold suggests its potential in a variety of emerging research areas beyond its initially explored activities. acs.orgnih.govmdpi.comnih.govresearchgate.net
Antiparasitic Agents: Molecules containing acetamide linkages have shown promise as antitrypanosomal agents. frontiersin.orgnih.gov The synthesis of thymol-derived phenoxyacetamide derivatives has been explored for their potential against parasites. frontiersin.orgnih.govresearchgate.net
Modulation of Wnt Signaling: 2-Phenoxyacetamides have been identified as inhibitors of NOTUM, a Wnt-depalmitoleating enzyme. rsc.org Dysregulation of the Wnt signaling pathway is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, suggesting a potential therapeutic avenue for these compounds. rsc.org
Antiviral Applications: The phenoxyacetamide group has been identified as a potential marker for the development of inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov In silico studies suggest that these derivatives could serve as lead compounds for new antiviral agents. nih.gov
Enzyme Inhibition: The structural features of phenoxyacetamides make them suitable candidates for targeting various enzymes. For example, they have been investigated as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. mdpi.comnih.gov
Agricultural Applications: Research has also extended to the phytocytogenotoxic activity of N-phenyl-2-phenoxyacetamides derived from thymol, indicating potential applications in agriculture. acs.org
The continued exploration of these and other biological activities will undoubtedly uncover new therapeutic and practical applications for this versatile class of compounds.
Q & A
Q. Notes
- Citations derive from peer-reviewed journals (e.g., Acta Crystallographica) or authoritative databases (PubChem, NIST).
- Structural analog data (e.g., ) informs methodologies for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
